molecular formula C19H21ClFN3O3S B501566 N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide CAS No. 865267-54-5

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide

Cat. No.: B501566
CAS No.: 865267-54-5
M. Wt: 425.9g/mol
InChI Key: OHFUDEUUIZDTME-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a sulfonyl group, and a piperazine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the piperazine intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-((4-fluorophenyl)sulfonyl)piperazine.

    Acylation reaction: The intermediate is then reacted with N-(5-chloro-2-methylphenyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure suggests it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(4-(phenylsulfonyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide stands out due to the presence of the fluorine atom in the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)28(26,27)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFUDEUUIZDTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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